6-Methyl Pergolide
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Overview
Description
6-Methyl Pergolide is a derivative of pergolide, an ergoline-based dopamine receptor agonist. It is primarily known for its potent activity on dopamine receptors, particularly D2 and D1, as well as serotonin receptors such as 5-HT2A and 5-HT2B . This compound has been explored for its potential therapeutic applications, especially in the treatment of Parkinson’s disease and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl Pergolide involves several steps, starting from the basic ergoline structure. One common method includes the alkylation of pergolide with a methylating agent to introduce the methyl group at the 6-position. The reaction typically requires a strong base and a suitable solvent to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl Pergolide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the ergoline structure.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the reactive sites .
Scientific Research Applications
6-Methyl Pergolide has been extensively studied for its applications in various fields:
Mechanism of Action
6-Methyl Pergolide exerts its effects primarily through its action on dopamine and serotonin receptors. It acts as an agonist at dopamine D2 and D1 receptors, leading to increased dopaminergic activity. This mechanism is crucial for its therapeutic effects in Parkinson’s disease, where dopamine levels are typically reduced . Additionally, its interaction with serotonin receptors contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Pergolide: The parent compound, known for its use in treating Parkinson’s disease.
Cabergoline: Another ergoline derivative with similar dopamine receptor activity.
Bromocriptine: A related compound used for its dopaminergic effects
Uniqueness: 6-Methyl Pergolide is unique due to the presence of the methyl group at the 6-position, which can influence its pharmacokinetics and receptor binding properties. This modification can enhance its selectivity and potency compared to other similar compounds .
Properties
Molecular Formula |
C17H22N2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(6aR,9R,10aR)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14-,16-/m1/s1 |
InChI Key |
HEZLHSNBFOCKCQ-DJSGYFEHSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Synonyms |
6-methyl-8-((methylthio)methyl)ergoline (8beta) 6-methyl-8-((methylthio)methyl)ergoline monomesylate, (8beta)-isomer LY 116467 LY-116467 |
Origin of Product |
United States |
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